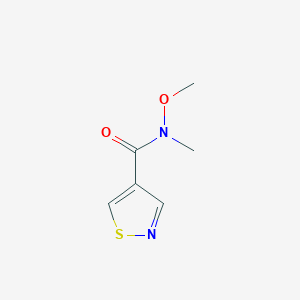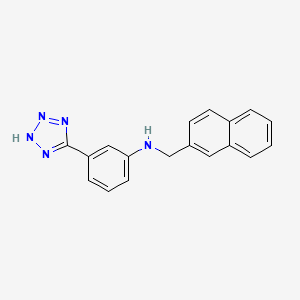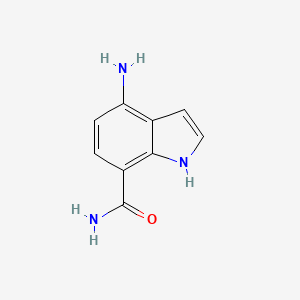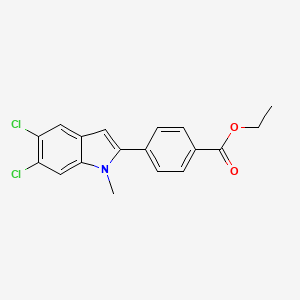
Ethyl 4-(5,6-dichloro-1-methyl-1H-indol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE typically involves a multi-step process. One common method starts with the preparation of the indole core, which can be achieved through a Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The dichloro substitution is introduced through a halogenation reaction, where chlorine is added to the indole ring.
The next step involves the esterification of the indole derivative with ethyl 4-bromobenzoate. This can be done using a palladium-catalyzed Suzuki-Miyaura coupling reaction, which forms the carbon-carbon bond between the indole and the benzoate ester. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The dichloro substitution enhances its binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE can be compared with other indole derivatives, such as:
ETHYL 4-(5,6-DICHLORO-1H-INDOL-2-YL)BENZOATE: Similar structure but lacks the methyl group on the indole ring.
ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-3-YL)BENZOATE: Similar structure but with a different substitution pattern on the indole ring.
The uniqueness of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
835595-14-7 |
|---|---|
Fórmula molecular |
C18H15Cl2NO2 |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
ethyl 4-(5,6-dichloro-1-methylindol-2-yl)benzoate |
InChI |
InChI=1S/C18H15Cl2NO2/c1-3-23-18(22)12-6-4-11(5-7-12)16-9-13-8-14(19)15(20)10-17(13)21(16)2/h4-10H,3H2,1-2H3 |
Clave InChI |
QLSVVAOMJSLBPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




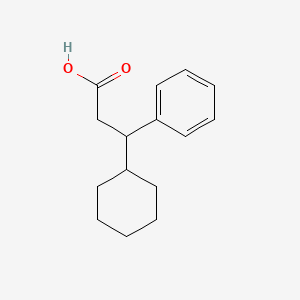
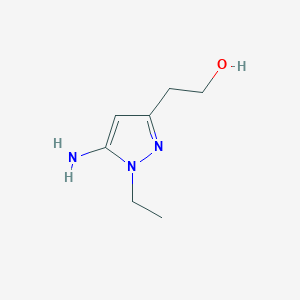
![2-[(4-Ethylphenyl)methyl]thiophen-3-ol](/img/structure/B13874900.png)
![Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)
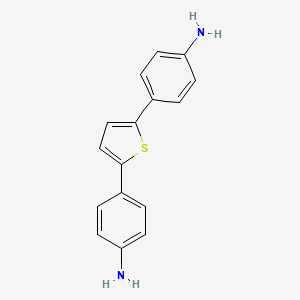
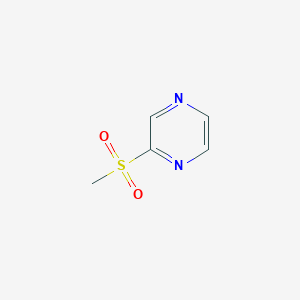
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
